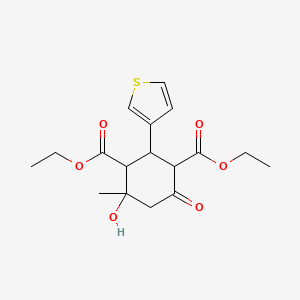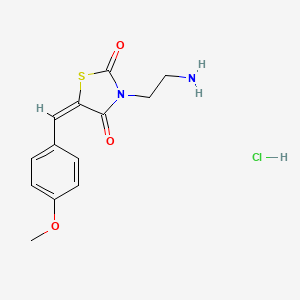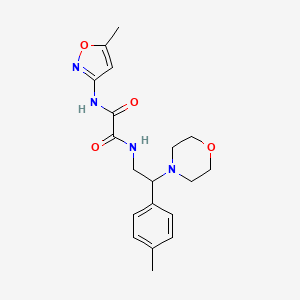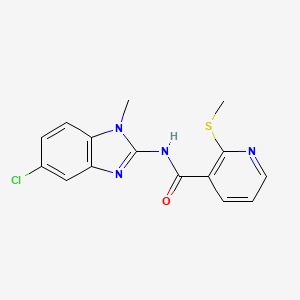
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzylamine, phenethylamine, and homoveratrylamine have been reacted with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates at the endocyclic carbonyl group with conservation of the enolic hydroxy group to give dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H22O6S and a molar mass of 354.42 . It has a predicted density of 1.264±0.06 g/cm3, a melting point of 106 °C, and a predicted boiling point of 489.9±45.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis of cyclohexane derivatives with multiple stereogenic centers. The condensation reactions involving this compound have demonstrated regioselective transformations, contributing to the development of compounds with new stereogenic centers, fully characterized by various spectroscopic techniques and crystallography (Ismiyev et al., 2013).
Antimicrobial Applications
Derivatives of this compound have shown potential as antimicrobial agents. The synthesis of a tosyloxyimine derivative exhibited promising antibacterial and antifungal properties, indicating its utility in addressing antimicrobial resistance (Shoaib, 2019).
Structural Studies
The molecular and crystalline structures of thiosemicarbazonocyclohexanedicarboxylates, derived from this compound, have been determined, aiding in the understanding of their chemical properties and potential applications (Poplevina et al., 2009).
Novel Chemical Reactions
Research has also focused on exploring new chemical reactions involving this compound. For instance, its use in the synthesis of chromeno[4,3-b]pyridines through condensation reactions opens new pathways in organic synthesis (Mamedov et al., 2008).
Electrochromic and Supramolecular Applications
The compound has been incorporated into the design of new electrochromic materials and supramolecular structures. A study demonstrated its copolymerization with 3,4-ethylenedioxythiophene to create materials with multicolor electrochromic properties, suggesting applications in displays and camouflage technologies (Algi et al., 2013). Another study highlighted its role in forming self-assembled helical supramolecular polymers, showcasing its utility in advanced material science (Chen et al., 2014).
Mecanismo De Acción
The mechanism of action of this compound is not well-documented in the available literature. Its applications in drug development suggest it may interact with biological systems, but specific mechanisms would depend on the context of use.
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-3-ylcyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6S/c1-4-22-15(19)13-11(18)8-17(3,21)14(16(20)23-5-2)12(13)10-6-7-24-9-10/h6-7,9,12-14,21H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPVDHIZACNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)


![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)


![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)



![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

